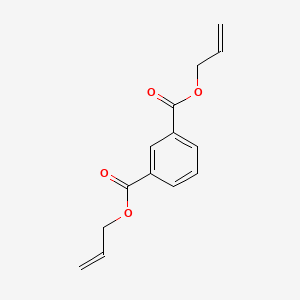

Diallyl isophthalate

Description

Context and Significance in Polymer Research

DAIP is a high-functional polymerizable monomer utilized in laminating and molding applications. shimizuchem.com Its polymers are valued for their thermal stability, electrical insulation properties, and resistance to chemicals and solvents. cymitquimica.comlookchem.comchemicalbook.in These attributes make DAIP polymers suitable for demanding applications, including electrical components, glass fiber-reinforced laminates, and optical materials. lookchem.comshimizuchem.com The continuous service temperature of DAIP polymers can reach up to 220°C for extended periods, highlighting their enhanced thermal stability compared to some other diallyl phthalate (B1215562) formulations. chemicalbook.in

DAIP serves as a monomer for producing various polymers, including cross-linked polymers and thermoplastics. Cross-linked polymers formed with radical initiators like benzoyl peroxide are known for their durability and resistance to heat. DAIP is also used in coatings and adhesives due to its good adhesion properties and moisture resistance. It can function as a crosslinking agent in unsaturated polyester (B1180765) resins, improving the mechanical properties of the final product. cymitquimica.comnuomengchemical.com

Isomeric Considerations within Diallyl Phthalates

Diallyl phthalates exist as isomers based on the position of the allyl groups on the benzene (B151609) ring. The three main isomers are Diallyl orthophthalate (DAP), Diallyl isophthalate (B1238265) (DAIP), and Diallyl terephthalate (B1205515) (DATP). DAIP is distinguished by the allyl groups being in the meta positions of the benzene ring in isophthalic acid, whereas DAP has them in the ortho positions and DATP in the para positions.

These isomeric differences influence their polymerization behavior and the properties of the resulting polymers. DAIP generally polymerizes faster than its ortho isomer, DAP, and yields polymers with better heat resistance. chemicalbook.in While polymers of DAIP are similar in preparation, properties, and application to those of DAP, DAIP-based moldings offer enhanced thermal stability and resistance to organic solvents, although they can be more expensive. chemicalbook.in Cured moldings from DAIP monomer-prepolymer compositions can be processed more easily than cured DAP moldings due to greater fluidity. chemicalbook.in

DAIP prepolymer is noted as being less stable than the DAP prepolymer. chemicalbook.in DATP, another isomer, is also used as a monomer for synthesizing optical materials, with its polymers finding use in optical lenses, CDs, and optical fibers. shimizuchem.com Research comparing DAP and DAT highlights that DAT has better initial physical properties, such as higher refractive indexes and density, and its polymer (PolyDAT) exhibits excellent dimensional stability and rigidity under heat, impact heat, and moisture resistance, as well as good electrical and optical properties. fkit.hr

Scope and Research Objectives

Research on DAIP focuses on understanding its polymerization kinetics, the properties of its homopolymers and copolymers, and its applications in various high-performance materials. Studies involve investigating the free-radical polymerization of DAIP, including the influence of factors like temperature and initiators on the process and the resulting polymer structure. researchgate.netresearchgate.net The formation of cross-linked networks and intramolecular cyclization are key aspects of DAIP polymerization research. researchgate.netresearchgate.net Objectives include optimizing polymerization conditions to achieve desired polymer properties, exploring copolymerization with other monomers to tailor material characteristics, and developing new applications for DAIP-based polymers in areas requiring high thermal, electrical, and chemical resistance.

Detailed research findings often involve characterizing the thermal stability, mechanical strength, and electrical insulation properties of DAIP polymers and comparing them with those of its isomers or other common polymer systems. For example, studies have shown that modifying DAIP with dimethacrylate can improve mechanical properties like impact strength and heat resistance. Evaluation of molding powders from DAIP has demonstrated superior heat distortion values compared to traditional DAP formulations.

Data tables summarizing key properties of DAIP monomer and its polymers, as well as comparisons with its isomers, are crucial for conveying research findings effectively.

Here is a table summarizing some key properties of DAIP:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | cymitquimica.comnih.gov |

| Molecular Weight | 246.26 g/mol | cymitquimica.comnih.gov |

| CAS Number | 1087-21-4 | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid or white powder (prepolymer) | cymitquimica.comlookchem.com |

| Density (25°C) | 1.256 g/cm³ | lookchem.com |

| Softening Point (Homopolymer) | 76°C | lookchem.com |

| Solubility | Soluble in acetone (B3395972), benzene, chloroform, THF | lookchem.com |

| Boiling Point | 163°C/8 mmHg or 176-177°C/5mm | chemicalbook.in |

| Flash Point | 163 °C | chemicalbook.innuomengchemical.com |

Here is a comparison of some properties among the diallyl phthalate isomers based on available data:

| Property | Diallyl Isophthalate (DAIP) | Diallyl Orthophthalate (DAP) | Diallyl Terephthalate (DATP) | Source |

| Polymerization Rate | Faster than DAP | Slower than DAIP | chemicalbook.in | |

| Heat Resistance (Polymer) | Better than DAP | Lower than DAIP | Enhanced thermal stability (up to ~220°C) | chemicalbook.in |

| Prepolymer Stability | Less stable than DAP | More stable than DAIP | chemicalbook.in | |

| Cured Molding Processability | Better fluidity than DAP | Lower fluidity than DAIP | chemicalbook.in | |

| Thermal Stability (Polymer) | Enhanced (up to ~220°C for long periods) | Excellent dimensional stability and rigidity under heat | chemicalbook.infkit.hr | |

| Resistance to Organic Solvents | Enhanced | chemicalbook.in | ||

| Refractive Index | Higher than DAP | fkit.hr | ||

| Density | 1.256 g/cm³ (25°C) | 1.121 g/mL (25 °C) | Higher than DAP | lookchem.comfkit.hrsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOORLLSLMPBSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051559 | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1087-21-4, 25035-78-3 | |

| Record name | Diallyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISO-DAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Mechanisms

Monomer Synthesis

The preparation of diallyl isophthalate (B1238265) monomer is a key step in producing this versatile compound.

Ester Exchange Methods

Ester exchange, or transesterification, is a common method for synthesizing diallyl isophthalate, often utilizing dimethyl isophthalate as a starting material. This process involves the reaction of an ester with an alcohol to form a new ester and a different alcohol.

The ester exchange method for synthesizing this compound, particularly when using dimethyl isophthalate and allyl alcohol, proceeds via a nucleophilic acyl substitution mechanism. In this mechanism, the allyloxy group from allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the methyl ester group in dimethyl isophthalate. This leads to the displacement of the methoxide (B1231860) group, forming the diallyl ester and releasing methanol (B129727). The reaction is reversible, and the removal of methanol drives the equilibrium towards product formation.

Alkaline metal salts, such as potassium carbonate (K₂CO₃), are effective catalysts for the ester exchange synthesis of this compound from dimethyl isophthalate and allyl alcohol. google.com Potassium carbonate is water-soluble, which facilitates its recovery via aqueous phase separation, potentially reducing catalyst consumption. Other catalysts like calcium methoxide and/or calcium ethoxide have also been reported for this reaction. google.com

Optimization of process parameters is crucial for achieving high conversion and yield in the ester exchange synthesis of this compound. Using potassium carbonate as a catalyst, key parameters include catalyst loading, molar ratio of reactants, and reaction time. A catalyst loading of 0.5–1.5 wt% of K₂CO₃ relative to dimethyl isophthalate has been found effective. An allyl alcohol to dimethyl isophthalate molar ratio of 1.5:1 is typically used. The reaction is often conducted at temperatures between 90 and 145°C for 2–4 hours, which can achieve over 99% conversion. google.com Continuous removal of methanol via rectification at a column head temperature of 60–95°C is employed to shift the reaction equilibrium and enhance conversion. Post-reaction treatments, including cooling, aqueous washing, decolorization with agents like potassium permanganate (B83412) or sodium hypochlorite, and reduction with sodium metabisulfite, are performed to purify and stabilize the product. google.com

Table 1: Performance Metrics of Ester Exchange Method (Example)

| Parameter | Value/Detail |

| Yield | 99.2% |

| Catalyst Recovery | Water-soluble, enabling reuse |

| Purity (Post-Distillation) | <0.5% residual dimethyl isophthalate |

| Catalyst Loading (K₂CO₃) | 0.5–1.5 wt% relative to dimethyl isophthalate |

| Molar Ratio (Allyl alcohol:DMI) | 1.5:1 |

| Reaction Time | 2–4 hours google.com |

| Conversion | >99% |

Lewis Acid Catalysis Approaches

Lewis acid catalysis can also be employed in the synthesis of this compound, often involving a two-stage esterification process. While some literature discusses the use of Lewis acids for synthesizing diallyl phthalate (B1215562) from phthalic anhydride (B1165640) and allyl alcohol, the principles can be extended to the isophthalate isomer. researchgate.netgoogle.com

A two-stage process using Lewis acids for the synthesis of diallyl esters, such as diallyl phthalate from phthalic anhydride and allyl alcohol, involves initial anhydride activation. researchgate.netgoogle.com The Lewis acid coordinates with the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon. In the first stage, allyl alcohol reacts with the activated anhydride to form a monoallyl ester. researchgate.net The second stage involves the further reaction of the monoallyl ester with allyl alcohol to form the diester. researchgate.net This step is also catalyzed by the Lewis acid, which activates the carboxylic acid group of the monoester towards attack by allyl alcohol. This two-stage approach can be applied conceptually to the synthesis of this compound from isophthalic acid or its anhydride derivative and allyl alcohol under Lewis acid catalysis.

Anhydride Activation

One method for synthesizing this compound involves the reaction of a phthalic anhydride with allyl alcohol, typically in the presence of a Lewis acid catalyst like zinc chloride google.com. This process is often described as a two-stage reaction. The first stage involves the reaction between the anhydride and allyl alcohol to form a monoallyl phthalate google.com. The reaction mechanism for this step involves the activation of the anhydride by the Lewis acid, followed by nucleophilic attack by the hydroxyl group of allyl alcohol researchgate.net. The second stage involves the further reaction of the monoallyl ester with allyl alcohol at elevated temperatures, often between 70-80°C, to yield the diallyl ester google.com. Operational challenges in this method can include polymerization inhibition, requiring additives, and phase separation of inorganic residues .

Another approach to synthesizing this compound is through the ester exchange method, which utilizes dimethyl isophthalate and allyl alcohol with a catalyst such as potassium carbonate google.com. This reaction proceeds via nucleophilic acyl substitution, where the methoxide groups of dimethyl isophthalate are replaced by allyloxy groups google.com. The transesterification is typically conducted at temperatures between 90-145°C, with continuous removal of methanol produced during the reaction google.com. This method can offer advantages such as higher yields and simplified byproduct management compared to acid-catalyzed methods .

Detailed research findings on the ester exchange method highlight optimized parameters for achieving high conversion rates. For instance, using 0.5–1.5 wt% potassium carbonate relative to dimethyl isophthalate and a molar ratio of allyl alcohol to dimethyl isophthalate of 1.5:1 can result in over 99% conversion within 2-4 hours .

Data from research on the ester exchange method can be summarized as follows:

| Criteria | Value | Source |

| Catalyst Loading | 0.5–1.5 wt% K₂CO₃ | |

| Molar Ratio | Allyl alcohol : Dimethyl isophthalate = 1.5:1 | |

| Reaction Time | 2–4 hours | |

| Conversion Yield | >99% | |

| Decolorization | 0.01–0.03 wt% KMnO₄ |

(Note: This table is intended to be interactive)

Prepolymer Synthesis

This compound undergoes free-radical polymerization to form thermosetting prepolymers ontosight.ai. This process is crucial for producing materials with desirable thermal and electrical insulation properties . The polymerization involves the reaction of the allyl groups, which can lead to the formation of cross-linked networks ontosight.ai. Due to the difunctional nature of the monomer, polymerization is typically stopped at low conversions to avoid gelation and form a soluble, fusible prepolymer with residual unsaturation osti.govgoogle.com.

Thermal Polymerization Methods

Thermal polymerization of this compound involves heating the monomer to induce polymerization without the explicit addition of initiators osti.govresearchgate.net. Studies have investigated the bulk polymerization of this compound at high temperatures, such as 190°C researchgate.net. The reaction is stopped before the gelation point to obtain the prepolymer researchgate.net. The conversion before gelation in bulk polymerization is influenced by temperature researchgate.net. At temperatures above 200°C, thermal polymerization has been observed with specific activation energies for the meta isomer (this compound) reported around 27 kcal/mol of the allyl group researchgate.net.

Research findings indicate that the structure of the prepolymers obtained through bulk polymerization can be affected by temperature, with the degree of unsaturation potentially increasing at temperatures above 160°C researchgate.net.

Peroxide-Initiated Prepolymerization

Peroxide initiators are commonly used to induce the free-radical polymerization of this compound gantrade.com. Initiators such as benzoyl peroxide and dicumyl peroxide are effective in promoting the formation of cross-linked polymers or network polymer precursors . The polymerization initiated by peroxides can be carried out at various temperatures and reaction times, depending on the desired product characteristics .

Studies on peroxide-initiated polymerization of related diallyl esters, like diallyl phthalate, provide insights into the process. For example, using hydrogen peroxide or a combination of hydrogen peroxide and an organic peroxide like dibenzoyl peroxide can initiate polymerization osti.gov. A procedure involving dibenzoyl peroxide and a chain transfer agent like carbon tetrachloride at reflux temperature (around 106°C) has been evaluated for synthesizing diallyl phthalate prepolymer osti.gov.

Data on peroxide-initiated polymerization conditions and resulting products for this compound or related diallyl esters include:

| Initiator | Temperature (°C) | Reaction Time | Major Product | Molecular Weight (Mₙ) | Source |

| Benzoyl peroxide | 65–85 | 2–4 hours | Cross-linked polymer | 31,000 | |

| Dicumyl peroxide | 80–100 | 3–6 hours | Network polymer precursors | Bimodal distribution |

(Note: This table is intended to be interactive)

Control of Molecular Weight

Controlling the molecular weight of this compound prepolymers is critical for achieving desired material properties and processing characteristics gantrade.com. The polymerization of this compound typically involves complex reactions, including cyclization and chain transfer, which influence the molecular weight and structure of the resulting polymer osti.govresearchgate.net.

Factors affecting molecular weight include the extent of monomer conversion and the polymerization temperature osti.govresearchgate.net. Since gelation occurs at relatively low monomer conversions (typically around 25-35% for diallyl phthalates), the polymerization is stopped before this point to obtain soluble prepolymers osti.govgoogle.com. The molecular weight distribution of the prepolymer can be broad researchgate.net. Techniques and conditions are adjusted to target specific molecular weight ranges, often below 25,000 for processable prepolymers gantrade.com. Achieving an optimum molecular weight is important for satisfactory performance in applications like molding compounds google.com.

Prepolymer Recovery Techniques

After polymerization, the this compound prepolymer needs to be separated from unreacted monomer and any reaction byproducts google.com. Since the prepolymer is soluble in the monomer, recovery techniques typically involve methods that selectively precipitate the prepolymer or separate the monomer osti.govgoogle.com.

One common method for recovering diallyl phthalate prepolymer, which is analogous to this compound prepolymer recovery, is precipitation using a solvent in which the monomer is soluble but the prepolymer is not, such as methanol osti.govgoogle.com. This process often involves multiple extraction stages to maximize the removal of unreacted monomer osti.gov. After precipitation, the prepolymer is typically dried, often under vacuum and at controlled temperatures, to remove residual solvent and monomer osti.gov. Heating the prepolymer significantly above room temperature during drying can cause it to coalesce osti.gov.

Other recovery methods have been explored, including liquid-liquid extraction with solvents like aqueous acetone (B3395972) google.com. Vacuum distillation has also been investigated as a method to remove unreacted monomer from the prepolymer-monomer mixture, although achieving commercially acceptable prepolymers without gelation during this process has been challenging historically google.com. More recent research has explored novel separation methods like ultrasonic techniques for diallyl phthalate prepolymer, which have shown higher separation efficiency compared to traditional reprecipitation researchgate.netresearchgate.net.

Data on a methanol extraction process for isolating diallyl phthalate prepolymer highlights key steps and conditions:

| Step | Conditions | Source |

| Multi-Stage Extraction | Three methanol washes (37–65°C) | |

| Drying | Vacuum drying at 65°C under reduced pressure |

(Note: This table is intended to be interactive)

Polymerization Kinetics and Mechanisms

Free-Radical Polymerization

Free-radical polymerization of diallyl isophthalate (B1238265) is initiated by species capable of generating free radicals, which then add to the monomer's allyl double bonds. google.comgoogle.com The process is influenced by factors such as initiator type, concentration, temperature, and the presence of chain transfer agents. researchgate.netfkit.hr

Initiation Mechanisms and Initiator Effects

The initiation phase involves the generation of free radicals that start the polymerization chains. The choice of initiator significantly impacts the reaction rate and the characteristics of the resulting polymer. fkit.hr

Peroxide Catalysis in Thermal Polymerization

Thermal polymerization of diallyl isophthalate is commonly initiated by peroxide catalysts. gantrade.comgoogle.com Organic peroxides are frequently used due to their solubility in the organic medium. google.comgoogle.com Hydrogen peroxide can also be employed, primarily in aqueous emulsion polymerization techniques. google.comosti.gov The decomposition of peroxides generates free radicals that initiate the polymerization. fkit.hr For instance, a procedure involving hydrogen peroxide as the initiator for diallyl phthalate (B1215562) (a related monomer) involves heating a mixture of the monomer, isopropyl alcohol, and hydrogen peroxide solution to reflux temperature. osti.gov The rate of polymerization is influenced by temperature and initiator loading. fkit.hr For diallyl phthalate, increasing the temperature from 80 to 230°C affects the consumption of allyl groups and the kinetic chain length, which is explained by the increased role of chain transfer reactions and the ability of generated radicals to reinitiate polymerization. researchgate.net

Photo-Initiated Radical Polyaddition

Photo-initiated radical polymerization offers an alternative initiation method, utilizing light energy to generate free radicals. fishersci.comepa.govuni.lunih.gov This technique can be used for the polymerization of this compound, often in the presence of photoinitiators that absorb light and generate radicals. nih.gov Photo-initiated thiol-ene radical polyaddition has been successfully applied to diallyl phthalate in emulsion, resulting in high monomer conversion and the formation of polymer nanoparticles. advanceseng.comacs.orgfigshare.com This method allows for temporal control of the reaction and tuning of molecular weight through the energy dosage of radiation. acs.orgfigshare.com

Propagation and Chain Growth

Chain propagation in this compound polymerization involves the addition of monomer molecules to the growing polymer radical chain. osti.gov Due to the presence of two allyl groups, the polymerization can proceed through a cyclolinear mechanism, leading to macromolecules containing alternating cyclic and linear units. researchgate.netresearchgate.net In the early stages, polymerization occurs through the normal free radical propagation mechanism. osti.gov As the reaction progresses, prepolymer chains with pendant allyl groups can react with each other, leading to higher molecular weight species and eventually crosslinking and gelation if conversion goes beyond a certain point (e.g., around 25 percent for diallyl phthalate). osti.gov

Chain Transfer Reactions

Chain transfer reactions are significant in the free-radical polymerization of allyl monomers like this compound and are a primary reason for the lower molecular weights typically obtained compared to vinyl polymers. researchgate.netresearchgate.netgoogle.com These reactions involve the transfer of a radical from a growing polymer chain to another molecule, such as the monomer, initiator, solvent, or a dead polymer chain, terminating the growing chain and creating a new radical. researchgate.net

Degradative Chain Transfer to Monomer

Degradative chain transfer to monomer is a characteristic feature of allyl monomers and is considered the principal cause for the formation of low-molecular-weight polymers. researchgate.netresearchgate.net In this process, a growing radical chain abstracts a hydrogen atom from an allyl monomer molecule, terminating the polymer chain and producing a less reactive allyl radical. researchgate.netroyalsocietypublishing.org This allyl radical is resonance-stabilized and less likely to reinitiate polymerization effectively, thus reducing the kinetic chain length. researchgate.netroyalsocietypublishing.org A property of degradative chain transfer is the observed linear relationship between the amount of peroxide decomposed and the amount of monomer polymerized. researchgate.netresearchgate.net While degradative chain transfer terminates kinetic chains, a portion of the degraded radicals can still re-initiate chain growth. royalsocietypublishing.org The tendency for cyclization, an intramolecular reaction, can also be quantitatively measured by the ratio of cyclization to propagation reaction coefficients. royalsocietypublishing.org Effective chain transfer is another type of chain transfer that depends on the monomer's structure. researchgate.netfkit.hr Ratios of degradative and effective chain transfer rate coefficients to the propagation rate coefficient have been evaluated for diallyl terephthalate (B1205515) (an isomer of DAIP) using techniques like GPC, showing values in the range of 0.01 to 0.06 for kDeg/kp and 0.001 to 0.008 for kEff/kp. fkit.hr

Re-initiation by Degraded Radicals

Degradative chain transfer to the monomer is a principal cause for the formation of low-molecular-weight polymers in the polymerization of allyl monomers. researchgate.netresearchgate.net This process terminates the kinetic chain. researchgate.netresearchgate.net However, a notable aspect of diallyl o-phthalate polymerization, which shares similarities with DAIP, is that a significant proportion of the degraded radicals are capable of re-initiating chain growth. researchgate.net This re-initiation ability of allylic radicals produced by intramolecular chain transfer can be enhanced at elevated temperatures. researchgate.net

Crosslinking Mechanisms and Network Formation

The presence of two reactive allyl groups in this compound enables the formation of crosslinked, three-dimensional networks during polymerization. This crosslinking is crucial for the development of thermosetting properties in poly(this compound).

Radical-Initiated Cross-linking

Crosslinking in DAIP polymerization is primarily initiated by radicals. The allyl groups undergo addition reactions, leading to the formation of a network structure. This radical-initiated crosslinking forms three-dimensional networks via allyl group addition. The extent of crosslinking significantly influences the mechanical and thermal properties of the resulting polymer. Compared to diallyl phthalate (DAP), DAIP prepolymers can exhibit higher molecular weight, contributing to enhanced properties.

Intramolecular Cyclization

Intramolecular cyclization is a prominent side reaction that competes with intermolecular propagation and crosslinking during the free-radical polymerization of this compound and other diallyl monomers. researchgate.netaip.orgresearchgate.nettandfonline.comgoogle.com This process involves a propagating radical reacting with the pendant double bond within the same polymer chain, forming cyclic structures along the polymer backbone. aip.orgresearchgate.nettandfonline.com Intramolecular cyclization has been observed in the polymerization of diallyl esters. researchgate.net

Monte-Carlo simulations of tetrafunctional monomer free radical polymerization, including this compound, have revealed considerable cyclization at the very beginning of the reaction. tandfonline.com Two mechanisms of cyclization are considered: the interaction of two free radicals (chain termination) and the interaction of a free radical with a double bond ("intramolecular propagation"). tandfonline.com Intramolecular chain propagation is considered a main factor contributing to cyclization. tandfonline.com

The extent of intramolecular cyclization can be quantitatively estimated as the fraction of total monomer units in the polymer that have undergone this reaction. researchgate.net Studies on diallyl o-phthalate suggest that intramolecular cyclization is mainly a consecutive intramolecular addition. aip.orggoogle.com The formation of 11-membered rings is considered the easiest in the intramolecular cyclization of diallyl phthalate. google.com

Significant cyclization has been found in the free radical polymerization of this compound, where a single cycle requires on average 6–8 monomer units. tandfonline.com The number of cycles formed through the termination mechanism is typically no more than 20% of the total amount. tandfonline.com

Cyclolinear Polymerization Mechanisms

The polymerization of diallyl compounds, including this compound, often proceeds via a cyclolinear mechanism. researchgate.netresearchgate.net This mechanism leads to the formation of macromolecules with alternating cyclic and linear units. researchgate.netresearchgate.net Specific cyclolinear polymerization of diallyl monomers can potentially exclude the act of degradative chain transfer on the monomer, allowing for the possibility of obtaining polymers with higher molecular weight. e3s-conferences.orge3s-conferences.org Data from kinetic studies can provide evidence regarding the presence or absence of inherent degradative chain transfer in such polymerizations. e3s-conferences.orge3s-conferences.org

Multiple Cross-linking Events

In the polymerization of multivinyl monomers like diallyl esters, network formation occurs through chain crosslinking copolymerization. researchgate.net This involves the incorporation of the bisunsaturated monomer into a growing chain, where one double bond reacts, and the other becomes a pendant double bond. cas.cz These pendant double bonds can then participate in further copolymerization, gradually converting into units with both double bonds reacted, forming crosslinks. cas.cz Multiple cross-linking events, involving the formation of more than one crosslink between polymer chains, have been observed in some systems. researchgate.net Additionally, chain cyclization, where both allyl radicals of a monomer unit are present in the same polymer chain, can occur. researchgate.net

Post-Gelation Crosslinking Phenomena

Steric Hindrance Effects on Crosslinking

Steric hindrance significantly influences the apparent reactivity of pendant double bonds in crosslinking copolymerizations of multivinyl monomers. researchgate.netcas.cz These steric limitations can impede both inter- and intramolecular crosslinking. cas.cz The concept of "excluded volume" is associated with these effects, where a group located inside a branched polymer has less opportunity to react compared to one at the periphery. cas.cz In intra- or intermolecularly crosslinked polymers, the mobility and accessibility of a group are further reduced. cas.cz The meta-substitution in DAIP is noted to reduce steric hindrance during polymerization compared to the ortho-substituted DAP, potentially enhancing crosslinking efficiency.

Gelation Behavior and Theoretical Models

Actual versus Theoretical Gel Points

Influence of Isomerism on Gelation

Isomerism among diallyl phthalates (DAOP, DAIP, and DATP) influences their gelation behavior, particularly regarding the discrepancy between actual and theoretical gel points. While the actual gel points are similar across the isomers, the theoretical gel point discrepancies follow the order DAP < DAIP < DAT. This highlights how the structural differences (ortho, meta, and para substitution) impact reaction kinetics and network formation. The ortho isomer (DAP) exhibits a higher tendency for cyclization compared to the meta (DAIP) and para (DATP) isomers, which affects the fraction of units with pendant double bonds available for crosslinking and contributes to the delayed gelation observed in DAP. cas.czaip.org Despite differences in cyclization tendency and primary chain length, studies on the isomeric phthalates have shown that all three systems can gel at the same degree of conversion under comparable conditions. researchgate.net

Kinetic and Coagulation Network Formation Theories

Role of Diffusion Effects in Polymerization

Diffusion effects play a significant role in the polymerization of diallyl phthalates, including this compound, particularly as the reaction progresses and the viscosity of the system increases. Strong diffusion limitations can be observed from the beginning of the reaction in bulk polymerization. fkit.hrfkit.hr These limitations are considered an integral part of the chain propagation and termination processes. fkit.hr Studies on the diffusion of diallyl terephthalate monomer into a polymer film have shown that diffusion coefficients can be determined and follow an Arrhenius dependence on temperature. fkit.hr While these studies specifically address an isomer, the principle of diffusion control influencing polymerization kinetics in highly viscous or solid polymerizing systems is applicable to DAIP. The mobility of molecules within the polymer matrix decreases with increasing conversion, impacting the rate coefficients of propagation and termination. polympart.ir

Conversion Limits Before Gelation

A critical aspect of this compound polymerization is the conversion limit before gelation occurs. Gelation signifies the formation of a cross-linked network spanning the entire reaction volume, rendering the polymer insoluble and infusible. For diallyl phthalates, gelation typically occurs at relatively low monomer conversions compared to monovinyl monomers. google.comgoogle.com In free-radical polymerization, DAIP and its isomers exhibit similar actual gel points, generally ranging from approximately 20% to 30% conversion. osti.gov For diallyl phthalate (DAP), conversions exceeding about 35% normally cannot be achieved before gelation. google.com The conversion before gelation in bulk polymerization of DAP is influenced by the reaction temperature, increasing with temperature. researchgate.net Prepolymerization to a limited extent before gelation is a common strategy to obtain soluble, fusible polymers with residual unsaturation. google.comgoogle.com

Polymerization Processes in Different Media

This compound can be polymerized in various media, with bulk and emulsion polymerization being notable processes.

Bulk Polymerization Dynamics

Bulk polymerization of this compound involves the polymerization of the monomer in the absence of a solvent. This process can be carried out using peroxide initiators or via thermal polymerization at elevated temperatures. osti.gov Bulk polymerization of diallyl phthalate (DAP) at high temperatures without an initiator has been investigated, with the reaction stopped before the gelation point to obtain prepolymers. researchgate.net The dynamics of bulk polymerization are significantly influenced by factors such as initiator type, initiator concentration, and reaction temperature. fkit.hrgoogle.com As conversion increases, the viscosity of the system rises, and diffusion effects become more prominent, impacting the polymerization rate. fkit.hrfkit.hr Obtaining high molecular weight polymers in bulk polymerization of polyfunctional allyl compounds can be challenging due to factors like degradative chain transfer and cyclization, which can limit chain growth and lead to early gelation. researchgate.netresearchgate.net

Emulsion Polymerization for Controlled Architectures

Emulsion polymerization is a heterogeneous free-radical polymerization technique used to produce colloidal polymer particles dispersed in an aqueous medium. mdpi.comehu.es This method offers advantages in controlling polymer particle size and morphology, enabling the creation of polymers with controlled architectures. google.comescholarship.org While conventional emulsion polymerization often involves chain-growth mechanisms, the application of emulsion techniques to step-growth polymerizations, such as thiol-ene reactions involving diallyl monomers, is also explored for producing polymer dispersions. advanceseng.comacs.orgresearchgate.net Emulsions stabilized with polymers having different architectures, such as branched polymers, have been used as templates for polymerization reactions to control the resulting polymer structure. escholarship.org

Particle formation in emulsion polymerization is a critical step and can occur through several mechanisms, primarily micellar nucleation and homogeneous nucleation. mdpi.comehu.esd-nb.info Micellar nucleation is dominant when the surfactant concentration is above its critical micelle concentration (CMC), where monomer-swollen micelles serve as the primary loci for particle initiation by entering oligomeric radicals. mdpi.com Homogeneous nucleation can occur when oligomers in the aqueous phase reach their insolubility limit and precipitate, subsequently being stabilized by surfactant to form polymer particles. mdpi.com Studies on the emulsion polymerization of diallyl phthalate (DAP) have indicated that polymer particle formation can proceed through the precipitation of oligo-radicals (homogeneous nucleation) even when the surfactant concentration exceeds the CMC, suggesting a departure from conventional chain radical emulsion polymerization nucleation modes. advanceseng.comacs.org The emulsification technique also influences particle formation and long-term stability. core.ac.uk

Aqueous Medium Polymerization Considerations

The polymerization of this compound (DAIP) in an aqueous medium presents specific considerations related to its limited water solubility and the characteristics of heterogeneous polymerization techniques such as emulsion and suspension polymerization. DAIP is a thermosetting resin monomer with a water solubility reported to be 33.8 mg/L at 25°C. chemicalbook.in This low solubility necessitates the use of methods that can effectively disperse the monomer in the aqueous phase to facilitate polymerization.

Aqueous polymerization methods, such as emulsion and suspension polymerization, are commonly employed for monomers with low water solubility. In suspension polymerization, the monomer is dispersed in water as fine droplets, stabilized by suspending agents and agitation. mgcub.ac.in Each droplet essentially acts as a small bulk reactor, with heat transfer occurring from the droplets to the surrounding water. mgcub.ac.in This technique can lead to high monomer conversion and the product is typically obtained as spherical beads or pearls. mgcub.ac.in The stability of suspension polymerization is highly dependent on the conditions of the liquid phase. oup.com

Emulsion polymerization involves the dispersion of the monomer in water with the aid of an emulsifier, forming micelles. mgcub.ac.in Polymerization is typically initiated by a water-soluble radical catalyst, such as persulfates or hydrogen peroxide. mgcub.ac.ingoogle.com As polymerization progresses, polymer aggregates form within the micelles and are stabilized by the emulsifier layer. mgcub.ac.in This method results in a uniform dispersion of fine polymer particles in the aqueous phase at the end of the reaction. mgcub.ac.in

Research indicates that DAIP can be polymerized in aqueous emulsion systems, sometimes in combination with other monomers like alkyl acrylates. google.comgoogle.com For instance, studies have explored the emulsion polymerization of systems containing DAIP and ethyl acrylate (B77674). google.com The rate of polymerization in such aqueous emulsion systems can be influenced by factors such as monomer concentration, catalyst amount, and temperature. google.comgoogle.com Typical conditions explored for the aqueous emulsion polymerization of diallyl phthalate (DAP), a structural isomer of DAIP, which shares similar polymerization characteristics, include using water in amounts of 65-200 weight % of the total system, a monomer concentration of 10-20 weight %, and a water-soluble radical catalyst (0.05-1.0 weight %). google.comgoogle.com The reaction is often carried out with heating, typically between 30°C and 100°C, preferably 60°C to 90°C. google.com Emulsifiers play a crucial role in stabilizing the emulsion system. google.com

The polymerization of diallyl esters in aqueous media, particularly in emulsion or suspension, allows for better control over the exothermic nature of the reaction compared to bulk polymerization. mgcub.ac.in The water phase acts as a heat sink, helping to dissipate the heat generated during polymerization and mitigating the risk of uncontrolled reactions. mgcub.ac.in

While specific detailed kinetic data solely focused on DAIP homopolymerization in aqueous media were not extensively found, the principles and considerations for diallyl phthalate (DAP) polymerization in water are highly relevant due to their structural similarity and comparable polymerization behavior. chemicalbook.in Studies on DAP emulsion polymerization highlight the importance of factors like the type and amount of emulsifier, initiator concentration, and reaction temperature in achieving stable emulsions and desired polymerization rates and conversions. google.comgoogle.com

The resulting polymers from aqueous polymerization of DAIP or its copolymers can be obtained as aqueous dispersions or powders after isolation. These materials find applications in various fields, including coatings and adhesives, where the aqueous medium offers environmental and processing advantages.

| Property | Value | Source |

| Water Solubility | 33.8 mg/L at 25°C | chemicalbook.in |

| Typical Water Amount (Emulsion/Suspension) | 65-200 wt% of total system | google.comgoogle.com |

| Typical Monomer Concentration (Emulsion/Suspension) | 10-20 wt% of total system | google.com |

| Typical Catalyst Amount (Emulsion/Suspension) | 0.05-1.0 wt% | google.com |

| Typical Reaction Temperature (Emulsion/Suspension) | 30-100°C (preferably 60-90°C) | google.com |

| Polymerization Parameter | Effect in Aqueous Medium (General for low solubility monomers) | Source |

| Water as Medium | Heat dissipation, temperature control | mgcub.ac.in |

| Emulsifier/Suspending Agent | Monomer dispersion, particle stabilization | mgcub.ac.ingoogle.com |

| Initiator Type | Water-soluble radical initiators preferred in emulsion | mgcub.ac.ingoogle.com |

| Monomer Solubility | Requires heterogeneous techniques (emulsion, suspension) | mgcub.ac.in |

Polymer Architecture and Structural Characterization

Prepolymer Structures

The prepolymer stage of diallyl isophthalate (B1238265) polymerization involves the initial reaction of the monomer to form soluble, partially polymerized chains before the onset of gelation and the formation of a cross-linked network. osti.gov Characterization of these prepolymers is crucial for understanding their behavior during subsequent processing and curing.

Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution are key characteristics of DAIP prepolymers. Techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) are employed to determine these properties. dtic.milosti.gov Studies on diallyl phthalate (B1215562) (DAP) prepolymers, which share structural similarities with DAIP, have shown that their molecular weight distributions can be broad, and in some cases, multimodal. osti.govosti.gov This multimodality can be attributed to the polymerization mechanism, where initial chain growth is followed by reactions between growing polymer chains through pendant allyl groups, leading to higher molecular weight species. osti.gov

Data on the molecular weight distribution of diallyl orthophthalate (DAOP) prepolymer, another isomer, at different reaction temperatures illustrates how polymerization conditions can influence molecular weight. mdpi.com

Degree of Unsaturation

The degree of unsaturation in DAIP prepolymers refers to the number of remaining unreacted allyl double bonds. This is a critical parameter as these pendant allyl groups are available for further crosslinking during the curing process. osti.gov Research indicates that the degree of unsaturation in diallyl benzene-dicarboxylate prepolymers, including DAIP, can be influenced by the bulk polymerization temperature. Unexpectedly, the degree of unsaturation has been observed to increase with temperature above a certain range (e.g., 160°C for related isomers). researchgate.net

The conversion of allyl groups can be followed during polymerization using techniques like differential scanning calorimetry (DSC) and PMR methods. researchgate.net

Branching Ratio and Chain Length

The polymerization of diallyl isophthalate, a divinyl monomer, inherently leads to branched structures even in the early stages of polymerization before gelation. The branching ratio, which reflects the extent of branching, increases with monomer conversion. researchgate.net The average length of linear C-C chains within the prepolymer structure has been shown to decrease with increasing polymerization temperature. researchgate.net

The concept of branching index, often determined by techniques like SEC coupled with light scattering (SEC/LALLS), provides an indication of the degree of branching, with lower values suggesting more branched structures. dtic.milgoogle.com

Core-Shell Dendritic and Nanogel-like Structures

During polymerization, DAIP can form core-shell dendritic structures, which are reported to enhance mechanical stability. The formation of such intricate architectures, including nanogel-like structures, can occur via controlled polymerization techniques such as precipitation polymerization. univpm.itmdpi.comnih.gov While research on core-shell and nanogel structures specifically for DAIP is less extensively documented compared to other polymers like poly(N-isopropylacrylamide) (PNIPAM), the inherent divinyl nature of DAIP suggests the potential for forming cross-linked nanoparticles or microgels under appropriate conditions. univpm.itnih.govnih.govsemanticscholar.org Nanogels, for instance, are highly hydrated cross-linked nanosized polymeric particles that can be synthesized with various architectures, including core-shell structures. univpm.itnih.govnih.gov

Control of Available Allyl Groups for Crosslinking

Controlling the number of available allyl groups in the prepolymer is essential for tailoring the final properties of the cured thermoset material. The pendant allyl content in DAP prepolymers has been reported to vary depending on synthesis conditions and recovery processes. osti.gov The presence of residual monomer also contributes to the total number of allyl groups available for crosslinking during molding. osti.gov Factors such as the type and concentration of initiator, polymerization temperature, and reaction time influence the degree of conversion and thus the remaining unsaturation. researchgate.netresearchgate.net The use of chain transfer agents can affect the molecular weight and simultaneously decrease the unsaturation of the prepolymers. researchgate.net

Network Structure Analysis

Inhomogeneity of Network Structure

Free-Volume Element Distribution

Free volume elements (FVEs) represent the intrinsic microporosity within a polymer network, arising from the inefficient packing of polymer chains. These void spaces play a significant role in properties such as diffusion and transport. Research specifically on this compound polymer has investigated the distribution of these free-volume elements. nih.gov It has been established that there is a relationship between the size of the free-volume elements and the number of such microcavities within the polymer matrix; generally, a greater number of smaller microcavities are observed compared to larger ones. nih.gov

Cross-link Density

Cross-link density, defined as the concentration of cross-links in a polymer network, is a fundamental parameter that dictates many of the material's properties. This compound forms cross-linked networks through the reaction of its allyl groups. The extent of the polymerization reaction and, consequently, the cross-link density are influenced by polymerization conditions, including temperature. aip.org Intramolecular cyclization, a side reaction where an allyl group reacts within the same molecule rather than forming a cross-link between chains, can occur, particularly at higher temperatures. This cyclization consumes allyl bonds without contributing to the formation of network junctions, thus affecting the final cross-link density. aip.org The cross-link density is a key local structural parameter that significantly influences the mechanical properties of the resulting polymer. tcichemicals.com Studies have shown a correlation between changes in cross-link density and structure and the physical-mechanical characteristics of cured materials.

Advanced Characterization Techniques

Advanced analytical techniques are indispensable for probing the complex polymer architecture and structural features of this compound polymers.

Spectroscopic Methods

Spectroscopic methods provide valuable insights into the chemical structure, functional groups, and polymerization process of DAIP.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the characterization of this compound polymers and related diallyl compounds. FT-IR can be employed to determine the allyl content in diallyl phthalate prepolymers, providing information on the degree of unsaturation available for further cross-linking. osti.gov The technique is also useful for studying the radical crosslinking reaction itself by monitoring changes in specific functional group vibrations. aip.org FT-IR spectra of this compound are available in databases, showing characteristic absorption bands corresponding to its chemical structure. nist.govnih.gov Analysis of these spectra allows for the identification of key functional groups, such as carbonyl (C=O) and allyl (C=C) stretching vibrations.

Below is a table summarizing some characteristic IR absorption bands that might be relevant to this compound and related compounds, based on general knowledge of IR spectroscopy and information from the search results regarding similar materials:

| Functional Group | Approximate IR Absorption Band (cm⁻¹) | Notes |

| C=O (ester carbonyl) | 1725 - 1740 | Strong absorption |

| C=C (allyl double bond) | ~1645 | Stretching vibration of the allyl group google.com |

| C-H (aromatic stretching) | 3000-3100 | |

| C-H (aliphatic stretching) | 2850-3000 | |

| C-O (ester) | 1100-1300 | Complex bands |

| C-H (out-of-plane bending) | 700-800 | Aromatic ring substitutions |

Note: Specific band positions can vary slightly depending on the physical state and environment of the sample.

FT-IR spectroscopy, often used in conjunction with other techniques like dynamic mechanical analysis (DMA), provides an in situ method for monitoring the progress of crosslinking and understanding the effects of reaction conditions on network formation. aip.org

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound monomer and determining the molecular weight distribution of its polymers and prepolymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. lcms.czrsc.org In GPC, the separation of molecules is based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. lcms.cz

GPC is particularly useful for characterizing this compound prepolymers, which are oligomers formed during the initial stages of polymerization. osti.gov By analyzing the GPC chromatogram, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the prepolymer can be determined. rsc.org These parameters are important indicators of the molecular architecture and can influence the processing and properties of the final thermoset material.

Studies on diallyl phthalate (DAP) prepolymers, which are structurally similar to DAIP prepolymers, have utilized GPC to analyze molecular weight distribution. osti.govdtic.milresearchgate.net For instance, GPC analysis of DAP prepolymers has been performed using instruments equipped with differential refractometer detectors and columns packed with porous stationary phases. osti.gov The choice of solvent, such as tetrahydrofuran (B95107) (THF), is crucial for dissolving the polymer without degradation and ensuring accurate separation. osti.gov

Data from GPC analysis can reveal the presence of residual monomer and different oligomeric species in the prepolymer, providing insights into the degree of polymerization and the effectiveness of purification methods. osti.govresearchgate.net

Size-Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering (SEC-MALLS) is a powerful technique that provides absolute molecular weight information of polymers directly, without the need for calibration against polymer standards of known molecular weight and similar structure. rsc.org In SEC-MALLS, the SEC component separates the polymer molecules by size, and the MALLS detector measures the intensity of light scattered by the eluting molecules at multiple angles. nih.govsepax-tech.com

SEC-MALLS is particularly valuable for characterizing complex polymer architectures, such as branched or cross-linked structures, where conventional GPC with relative calibration might not provide accurate molecular weight information. rsc.orgwyatt.com While specific studies applying SEC-MALLS directly to this compound polymers were not prominently featured in the search results, the technique's capability in characterizing the molecular weight and branching of polymers, including diallyl phthalate copolymers, has been demonstrated. researchgate.net The use of SEC-MALLS can provide more comprehensive information about the molecular weight distribution and structural heterogeneity of this compound polymers formed under different polymerization conditions.

Gas Chromatography (GC) is a widely used analytical technique for separating and quantifying volatile and semi-volatile compounds. It is particularly effective for assessing the purity of the this compound monomer. nih.govvwr.com GC separates components of a mixture based on their boiling points and interactions with the stationary phase in a heated column. A detector then measures the amount of each component as it elutes from the column.

For this compound, GC can be used to determine the percentage of the main compound and identify and quantify any impurities present, such as residual starting materials, byproducts, or solvents. nih.govvwr.com High-purity this compound is crucial for achieving reproducible polymerization results and desired polymer properties. Purity levels of >98.0% by GC are often specified for commercial this compound. vwr.comtcichemicals.comtcichemicals.com

GC analysis can be coupled with mass spectrometry (GC-MS) for the positive identification of impurities based on their fragmentation patterns. This provides a more detailed understanding of the composition of the monomer and helps in optimizing synthesis and purification processes.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the curing behavior, thermal stability, and thermal transitions of this compound and its polymers.

Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed thermal analysis methods. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information about thermal transitions such as glass transition temperature (Tg), melting point, and curing exotherm. dtic.milmdpi.comresearchgate.netacs.orgresearchgate.net TGA measures the mass loss of a sample as a function of temperature or time, indicating thermal decomposition and the amount of volatile components. mdpi.comresearchgate.netacs.orgresearchgate.net

For this compound, DSC can be used to study the polymerization process by monitoring the heat evolved during the curing reaction. The curing profile obtained from DSC can provide information about the reaction kinetics and the degree of cure. dtic.mil The glass transition temperature (Tg) of the cured polymer is an important property that indicates the material's rigidity and service temperature range. Tg can be determined by DSC or Dynamic Mechanical Analysis (DMA). dtic.milresearchgate.net

TGA is used to assess the thermal stability of this compound polymers, determining the temperature at which degradation begins and the rate of mass loss at higher temperatures. mdpi.comresearchgate.netacs.orgresearchgate.net The thermal decomposition mechanisms of polymers, including those structurally related to this compound polymers, have been investigated using TGA coupled with evolved gas analysis techniques like FTIR or GC-MS. acs.orgresearchgate.net For instance, studies on diallyl phthalate resins have shown significant mass loss above 300 °C, with rapid degradation occurring around 400 °C, indicating the decomposition of the polymer backbone. mdpi.com

Combining DSC and TGA provides a comprehensive understanding of the thermal behavior of this compound polymers, including their curing characteristics, thermal stability, and decomposition pathways. acs.orgresearchgate.net

Table 1: Summary of Characterization Techniques for this compound and its Polymers

| Technique | Information Provided | Relevant Section |

| Spectroscopic Methods | ||

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, monitoring polymerization, degree of conversion | 4.3.1.2 |

| Electron Spin Resonance (ESR) | Detection and study of free radicals in polymerization | 4.3.1.3 |

| Chromatographic Techniques | ||

| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mn, Mw, PDI) of polymers and prepolymers | 4.3.2.1 |

| Size-Exclusion Chromatography with MALLS | Absolute molecular weight determination, molecular weight distribution, branching | 4.3.2.2 |

| Gas Chromatography (GC) | Purity assessment of monomer, identification and quantification of impurities | 4.3.2.3 |

| Thermal Analysis Methods | ||

| Differential Scanning Calorimetry (DSC) | Curing behavior, reaction kinetics, glass transition temperature (Tg), melting point | 4.3.3 |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss | 4.3.3 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to investigate the thermal transitions and curing behavior of this compound polymers. DSC measures the heat flow to and from a sample as a function of temperature or time, allowing for the detection and quantification of endothermic and exothermic effects, such as glass transitions, melting points, and polymerization reactions. kohan.com.tw

Studies on the radical polymerization of this compound using DSC have revealed heat-evolution peaks associated with the decomposition of the initiator at temperatures up to 200°C. researchgate.net DSC can effectively monitor monomer consumption and the conversion of double bonds during the polymerization process. researchgate.net Furthermore, changes in the content of double bonds and the number of inter-crosslink units can be determined from DSC data. researchgate.net The polymerization process of this compound typically involves two distinct stages: a quasilinear polymerization phase followed by structurization. researchgate.net

For related diallyl phthalate (DAP) molding resins, DSC analysis has shown a linear relationship between the heat of reaction and the weight percentage of filler material. dtic.mil DSC analyses of molded DAP parts indicated that approximately 95% cure was achieved during the molding process, with a post-curing step at 165°C required to attain 100% cure. dtic.mildtic.mil The glass transition temperature (Tg) of these molded DAP parts was observed to increase as the curing process reached completion, reaching a maximum value between 160°C and 165°C. dtic.mil Dynamic DSC studies on diallyl orthophthalate (DAOP), a structural isomer, have demonstrated a strong correlation between the cure rate and the half-life temperature of the initiator used. researchgate.net The extent of allylic cure in DAOP was found to be significantly dependent on the reactivity of the initiator, reaching a plateau with increasing initiator concentrations. researchgate.net

DSC is a critical tool for analyzing thermal properties and transitions, including the glass transition temperature and melting point, providing valuable data on the thermal behavior of poly(this compound) and related polymers. kohan.com.twmdpi.comtdx.cat

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition characteristics of poly(this compound). kohan.com.twmdpi.comacs.org TGA measures the change in mass of a sample as a function of temperature or time when subjected to a controlled atmosphere. kohan.com.tw

TGA curves provide information on the mass loss occurring at specific temperatures, which helps determine the thermal strength range of the polymer. kohan.com.twmdpi.com Studies have included TGA analysis of polythis compound in an air atmosphere. nasa.gov For a copolymer synthesized from eugenol (B1671780) and diallyl phthalate, TGA results indicated a 5% mass loss at 176°C and a 10% mass loss at 219°C. undip.ac.idresearchgate.net Thermal analysis results for diallyl phthalate (DAP) resin have shown thermal stability up to approximately 340 °C. mdpi.comscilit.com TGA, often coupled with Differential Thermal Analysis (DTA), can correlate physical or chemical changes in the material with energy changes. mdpi.com TGA is valuable for detecting mass changes, evaluating stepwise mass loss or gain, and identifying characteristic temperatures associated with these changes. kohan.com.tw

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of poly(this compound) as a function of parameters such as temperature, time, frequency, and stress. pvp-snk.kz DMA involves applying a small, oscillating deformation to a sample and measuring its response to study its mechanical behavior under varying conditions. pvp-snk.kz

In DMA, the viscoelastic properties are determined by applying a sinusoidal force (stress) and measuring the resulting displacement (strain). pvp-snk.kz Key parameters obtained from DMA include the storage modulus (E'), which represents the stored energy or elastic response; the loss modulus (E''), which measures the energy dissipated as heat or the viscous response; and the phase angle (delta), which provides insights into the interaction between the elastic and viscous components of the material. pvp-snk.kz

DMA is frequently used to determine the glass transition temperature (Tg) and assess the crosslinking density of polymers. tdx.catresearchgate.netaip.org For diallyl phthalate (DAP), DMA has been utilized to study the formation of the polymer network during crosslinking polymerization. aip.org DMA can accurately measure the glass transition temperatures of polymers. researchgate.net This technique offers valuable complementary information to DSC and TGA in the comprehensive thermal and mechanical characterization of polymers. kohan.com.twtdx.cat DMA has also been applied to analyze the compatibility of diallyl orthophthalate (DAOP) monomer with PVC by measuring the glass transition temperatures of their mixtures, demonstrating full miscibility regardless of composition. researchgate.net

Other Analytical Approaches

Beyond the primary thermal analysis techniques, other methods provide complementary insights into the curing kinetics and structural characteristics of this compound polymers.

Optodynamic Measurements of Curing Kinetics

Optodynamic measurements, particularly those employing laser-generated and laser-detected ultrasound, offer a method to monitor the curing kinetics of this compound monomer (DAIM) by measuring changes in ultrasonic velocity as the material solidifies. aip.orgresearchgate.net Simultaneous studies combining ultrasonic measurements with chemical analysis techniques like Fourier Transform Infrared (FT-IR) spectroscopy have been conducted to assess the progress of the curing reaction. aip.orgresearchgate.net

Research suggests that the structural changes, reflected in the mechanical properties measured by ultrasonic velocity, may not occur on the same timescale as the chemical changes, such as the conversion of C=C bonds, monitored by FT-IR, during the curing of DAIM. aip.orgresearchgate.net The optodynamic method provides flexibility in terms of sample shape and can be applied in challenging environments. aip.org This technique is capable of assessing the progress of the curing reaction in real-time. aip.orgresearchgate.net Studies have presented data showing the measured ultrasonic velocity and C=C bond conversion over time during the curing of DAIM under varying temperature and initiator concentration conditions. aip.org

Ultrasonic Velocity Measurements

The use of ultrasonic waves is an established technique for observing the changes in mechanical properties of polymers during the curing process. aip.org Specifically, laser-generated and laser-detected ultrasound can measure the alteration in ultrasonic velocity within a solidifying material. aip.org Measurements of changes in acoustic parameters during solidification have been performed and found to align with the generally accepted model for curing kinetics. researchgate.net Changes in ultrasonic velocity are considered to represent the extent of structural changes occurring within the material. aip.org Simultaneous ultrasonic and chemical measurements are conducted to determine if laser-generated and detected ultrasound can effectively assess the progress of the curing reaction. aip.orgresearchgate.net

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a valuable technique for investigating the structural characteristics of this compound polymers and related composites. XRD can reveal details about the crystalline or amorphous nature of the polymer and provide information on structural organization.

XRD has been utilized in studies to investigate the structure of diallyl phthalate (DAP)/clay nanocomposites, with results indicating the presence of an intercalated morphology. researchgate.net XRD analysis has also been performed to examine the structural details of pure poly(diallyl dimethyl ammonium (B1175870) chloride) and its nanocomposites. aip.org Furthermore, XRD is employed to study the structure, crystallization behavior, and morphology of polymers containing isophthalate units, such as poly(aryl ether ketone ketone)s. kpi.ua XRD can identify different crystalline modifications within a polymer and analyze their respective structures. kpi.ua The incorporation of isophthaloyl moieties can influence chain flexibility and crystallization rates, and these effects can be explored through structural analysis techniques like XRD. kpi.ua

Transmission Electron Microscopy (TEM) for Morphology

Transmission Electron Microscopy (TEM) is a powerful technique utilized to investigate the morphology of polymer systems at a fine scale, providing insights into phase separation, dispersion of fillers, and the shape and size of polymer structures. While extensive detailed TEM studies focusing exclusively on the morphology of bulk poly(this compound) homopolymer were not prominently detailed in the provided search results, TEM has been effectively applied to characterize the morphology of related diallyl polymer systems and composites.

For instance, TEM has been employed in studies of diallyl phthalate (DAP)/clay nanocomposites to examine the dispersion and intercalation or exfoliation of clay layers within the polymer matrix. researchgate.net These studies revealed morphologies ranging from intercalated to exfoliated aggregates depending on the system composition. researchgate.net TEM has also been instrumental in understanding morphology development during the polymerization of diallyl phthalate (DAP) in blends with thermoplastics, showing phenomena like reaction-induced spinodal decomposition and the subsequent arrangement of polymer-rich domains. [Search Result 29 from previous turn]

The application of TEM to poly(this compound) would similarly allow for the visualization of its cross-linked network structure, the identification of any phase separation if polymerized in blends or with additives, and the characterization of the dispersion of fillers in poly(this compound)-based composites. Given that DAIP forms cross-linked networks ontosight.ai, TEM could potentially reveal the density and homogeneity of the cross-link structure, as well as the presence of any microgel particles or other morphological features that arise during the polymerization process.

Viscometry for Molecular Weight and Structure

Viscometry is a classical method in polymer science used to characterize polymers in solution, providing information related to their molecular size and structure. For soluble polymers or prepolymers, viscometry can be used to determine the intrinsic viscosity, which is related to the molecular weight through relationships like the Mark-Houwink equation. [Search Result 14 from previous turn]

In the context of this compound polymerization, viscometry can be employed to monitor the increase in viscosity as the polymerization progresses. This is particularly relevant during the formation of the soluble prepolymer stage and as the system approaches the gel point, where a rapid increase in viscosity occurs due to the onset of cross-linking and network formation. osti.gov Viscosity measurements can serve as an in-process control method to determine the extent of reaction before gelation occurs. osti.gov

Polymer Modification and Copolymerization

Strategies for Enhanced Properties

The incorporation of diallyl isophthalate (B1238265) into polymer systems can be achieved through various strategies aimed at improving specific material properties, such as mechanical strength, heat resistance, and processability.

Modification with Dimethacrylates